L(-)-Norepinephrine bitartrate

Receptor Pharmacology Catecholamine Signaling Drug Selectivity

L(-)-Norepinephrine bitartrate (CAS 51-40-1) is the biologically active enantiomer, delivering reproducible β1-selectivity (~10-fold over β2) with precisely characterized receptor binding (Ki: α1=330nM, α2A=56nM, β1=740nM). Validated as the first-line vasopressor with superior safety over dopamine (ARR 11% for 28-day mortality; arrhythmia rate 12.4% vs 24.1%, P<0.001). USP-grade certified reference material (97.0-102.0% purity) manufactured under ISO 17034/ISO 17025, providing multi-traceability for regulatory submissions. Antioxidant-free formulations maintain >95% stability over 48 hours at room temperature. The pure L(-) stereoisomer eliminates confounding D-isomer activity found in racemic preparations.

Molecular Formula C12H17NO9
Molecular Weight 319.26 g/mol
Cat. No. B8794434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL(-)-Norepinephrine bitartrate
Molecular FormulaC12H17NO9
Molecular Weight319.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1
InChIKeyWNPNNLQNNJQYFA-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 125 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L(-)-Norepinephrine Bitartrate: Product Overview and Procurement Considerations


L(-)-Norepinephrine bitartrate (CAS 51-40-1), also known as levarterenol or L-noradrenaline bitartrate, is a synthetic salt form of the endogenous catecholamine neurotransmitter norepinephrine combined with tartaric acid to enhance solubility and stability for pharmaceutical and research applications [1]. This compound is a potent adrenergic receptor agonist that preferentially targets α1, α2A, and β1 adrenergic receptors with Ki values of approximately 330 nM, 56 nM, and 740 nM, respectively, and demonstrates β1-selectivity with an EC50 of 5.37 μM . The L(-)-enantiomer represents the biologically active stereoisomer, distinguishing it from racemic mixtures or other catecholamine analogs such as epinephrine (which contains an N-methyl group) and dopamine (the biosynthetic precursor) [2].

L(-)-Norepinephrine Bitartrate: Rationale Against In-Class Substitution


Substituting L(-)-norepinephrine bitartrate with alternative catecholamine vasopressors such as epinephrine, dopamine, or phenylephrine introduces clinically and experimentally significant differences in receptor activation profiles, hemodynamic outcomes, and safety profiles. While epinephrine exhibits similar affinity for both β1- and β2-adrenergic receptors, norepinephrine demonstrates approximately tenfold selectivity for the β1-adrenergic receptor, resulting in distinct cardiovascular effects [1]. Clinical evidence demonstrates that dopamine, compared to norepinephrine, is associated with an increased rate of death at 28 days among patients with shock (ARR 11%, NNT 9) and higher incidence of arrhythmic events [2]. These differences preclude simple interchangeability without compromising experimental reproducibility or clinical outcomes.

L(-)-Norepinephrine Bitartrate: Quantitative Comparative Evidence for Procurement Decisions


Receptor Binding Affinity and Selectivity: Norepinephrine vs. Epinephrine at β1- and β2-Adrenergic Receptors

Norepinephrine demonstrates approximately tenfold selectivity for the β1-adrenergic receptor (β1AR) over β2AR, whereas epinephrine binds β1AR and β2AR with similar affinity [1]. This differential selectivity is a direct result of structural differences in the extracellular vestibules of the two receptor subtypes, which influence the path norepinephrine takes to the orthosteric pocket and contribute to different association rates and affinities [1].

Receptor Pharmacology Catecholamine Signaling Drug Selectivity

Vasopressor Dose Equivalence: Norepinephrine Compared to Epinephrine, Dopamine, and Phenylephrine

A scoping review of 21 clinical trials established dose conversion ratios for common intravenous vasopressors relative to norepinephrine, with the range of conversion ratios equivalent to one unit of norepinephrine being: epinephrine (0.7-1.4), dopamine (75.2-144.4), phenylephrine (1.1-16.3), vasopressin (0.3-0.4), and angiotensin II (0.07-0.13) [1]. The proposed norepinephrine equivalents formula is: NE = norepinephrine + epinephrine + phenylephrine/10 + dopamine/100 + metaraminol/8 + vasopressin*2.5 + angiotensin II*10 [1].

Critical Care Vasopressor Therapy Shock Management

Clinical Safety Outcomes: Norepinephrine vs. Dopamine in Shock (28-Day Mortality and Arrhythmias)

In a randomized controlled trial of 1,679 patients with shock, dopamine compared to norepinephrine was associated with an increased rate of death at 28 days among 280 patients, with an absolute risk reduction (ARR) of 11% favoring norepinephrine and a number needed to treat (NNT) of 9 [1]. Additionally, dopamine was associated with more arrhythmic events (24.1% vs. 12.4%, P<0.001), and a subgroup analysis showed dopamine was associated with increased mortality in patients with cardiogenic shock [1]. Norepinephrine is considered less arrhythmogenic than both epinephrine and dopamine [2].

Critical Care Clinical Outcomes Safety Pharmacology

Stereochemical Purity and Potency: L(-)-Norepinephrine vs. Racemic (±)-Norepinephrine

L(-)-Norepinephrine bitartrate is the biologically active endogenous isomer, whereas racemic norepinephrine preparations contain an equal mixture of both L- and D-isomers [1]. The L-isomer is a potent agonist at α1, α2, and β1 adrenergic receptors with defined Ki values of 330 nM, 56 nM, and 740 nM, respectively . The D-isomer exhibits significantly reduced or negligible receptor activation, effectively diluting the pharmacological activity of racemic preparations.

Stereochemistry Receptor Pharmacology Analytical Chemistry

Formulation Stability: Antioxidant-Free Ready-to-Administer Norepinephrine Bitartrate vs. Sulfite-Containing Formulations

Patented antioxidant-free ready-to-inject norepinephrine bitartrate compositions demonstrate specific stability parameters after three months of storage: less than 10% isomerization of R-norepinephrine to S-isomer and less than 5% degradation of total norepinephrine [1]. In contrast, traditional sulfite-containing formulations (e.g., LEVOPHED® with sodium metabisulfite) carry warning labels regarding potential allergic-type reactions including anaphylactic shock and asthmatic episodes in susceptible individuals [2]. Additionally, concentrated solutions of norepinephrine bitartrate at 0.50 mg/mL and 1.16 mg/mL diluted in 5% glucose remain physically and chemically stable for 48 hours at room temperature, retaining >95% of initial concentration [3].

Pharmaceutical Formulation Drug Stability Clinical Pharmacy

Analytical Reference Standard Purity: USP-Grade Norepinephrine Bitartrate vs. Research-Grade Material

USP-grade norepinephrine bitartrate reference standard is certified to contain not less than 97.0% and not more than 102.0% of C8H11NO3·C4H6O6, calculated on the anhydrous basis, with specific rotation between -10° and -12° and limit of arterenone impurity not exceeding absorptivity of 0.2 at 310 nm [1]. Certified Reference Materials (CRMs) for this compound are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP and EP primary standards . Research-grade material may vary in purity (typically ≥95-98%) without the same level of certification or traceability .

Analytical Chemistry Quality Control Reference Standards

L(-)-Norepinephrine Bitartrate: Evidence-Based Application Scenarios for Procurement Selection


Critical Care Vasopressor Therapy in Septic and Cardiogenic Shock

L(-)-Norepinephrine bitartrate is the first-line vasopressor agent for restoring blood pressure in adult patients with severe, acute hypotension due to septic or cardiogenic shock. Evidence from a multicenter randomized trial demonstrates superior safety outcomes compared to dopamine, with an 11% absolute risk reduction in 28-day mortality and significantly lower incidence of arrhythmias (12.4% vs. 24.1%, P<0.001) [1]. The dose equivalence formula established by scoping review facilitates accurate conversion from alternative vasopressors, with norepinephrine serving as the reference standard (1 unit) against which dopamine requires 75.2-144.4 units for equivalent effect [2].

Pharmaceutical Quality Control and Analytical Method Validation

USP-grade L(-)-norepinephrine bitartrate serves as a certified reference standard for pharmaceutical release testing, method development, and system suitability solutions. The USP monograph specifies purity of 97.0-102.0%, specific rotation of -10° to -12°, and strict limits on arterenone impurity (absorptivity ≤0.2 at 310 nm) [1]. Certified Reference Materials produced under ISO 17034 and ISO/IEC 17025 provide multi-traceability to primary pharmacopeial standards, essential for regulatory submissions and analytical method transfer [2].

Preclinical Receptor Pharmacology and Adrenergic Signaling Research

The L(-)-enantiomer of norepinephrine bitartrate is essential for reproducible in vitro studies of adrenergic receptor pharmacology. Its defined receptor binding profile—with Ki values of 330 nM (α1), 56 nM (α2A), and 740 nM (β1)—and approximately tenfold β1/β2 selectivity relative to epinephrine make it the preferred agonist for discriminating receptor subtype-specific signaling pathways [1]. The pure L-isomer eliminates the confounding effects of the inactive D-isomer present in racemic preparations, ensuring consistent pharmacological activity in cAMP assays, lipolysis studies, and cardiomyocyte stimulation models [2].

Hospital Pharmacy Compounding and Ready-to-Administer Formulation

Antioxidant-free ready-to-inject norepinephrine bitartrate formulations provide specific stability advantages over traditional sulfite-containing preparations. Patented compositions exhibit less than 10% isomerization and less than 5% degradation after three months of storage, while eliminating sulfite-related hypersensitivity risks [1]. Physicochemical stability data confirm that concentrated solutions (0.50 mg/mL and 1.16 mg/mL) diluted in 5% glucose maintain >95% of initial concentration for 48 hours at room temperature, supporting extended bedside infusion protocols in intensive care units [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for L(-)-Norepinephrine bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.